bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine: is a compound belonging to the class of bis(pyrazolyl)methanes. Pyrazole derivatives are an important class of heterocyclic compounds, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Pseudo Three-Component Reactions: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.
One-Pot Pseudo Five-Component Reactions: This approach uses two equivalents of β-keto esters, two equivalents of hydrazins, and one equivalent of aldehydes.
Industrial Production Methods: The industrial production of bis(pyrazolyl)methane derivatives typically involves the use of homogeneous and heterogeneous catalysts to optimize yield and purity. Common catalysts include piperidine, sodium dodecyl sulfate, and ammonium acetate .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, often using catalysts like piperidine or sodium dodecyl sulfate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Chemistry: Bis(pyrazolyl)methane derivatives are used as ligands in coordination chemistry, facilitating the formation of metal complexes .
Biology: These compounds exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties .
Medicine: In medicinal chemistry, bis(pyrazolyl)methane derivatives are explored for their potential as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, these compounds are used as chelating agents and in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of bis(pyrazolyl)methane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness: Bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C16H27N5 |
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Molecular Weight |
289.42 g/mol |
IUPAC Name |
1-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-5-7-20-11-15(13(3)18-20)9-17-10-16-12-21(8-6-2)19-14(16)4/h11-12,17H,5-10H2,1-4H3 |
InChI Key |
UKWSOZWIQGXBDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)CCC |
Origin of Product |
United States |
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